1,2,7,8-Tetrachlorooctane

Environmental Chemistry Analytical Reference Standards Chlorinated Paraffins

1,2,7,8-Tetrachlorooctane (CAS 865306-19-0) is a constitutionally defined polychlorinated n-alkane congener (Molecular Formula: C₈H₁₄Cl₄, Molecular Weight: 252.01 g/mol ) that belongs to the chlorinated paraffin (CP) class. Unlike the complex industrial CP mixtures containing thousands of isomers, this compound is synthesized as a single, specific isomer with chlorine atoms precisely located at the 1, 2, 7, and 8 positions.

Molecular Formula C8H14Cl4
Molecular Weight 252.0 g/mol
CAS No. 865306-19-0
Cat. No. B12543876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,7,8-Tetrachlorooctane
CAS865306-19-0
Molecular FormulaC8H14Cl4
Molecular Weight252.0 g/mol
Structural Identifiers
SMILESC(CCC(CCl)Cl)CC(CCl)Cl
InChIInChI=1S/C8H14Cl4/c9-5-7(11)3-1-2-4-8(12)6-10/h7-8H,1-6H2
InChIKeyHSMSIETXIWFBCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,7,8-Tetrachlorooctane (CAS 865306-19-0): Sourcing a Constitutionally Defined Chlorinated Paraffin Congener


1,2,7,8-Tetrachlorooctane (CAS 865306-19-0) is a constitutionally defined polychlorinated n-alkane congener (Molecular Formula: C₈H₁₄Cl₄, Molecular Weight: 252.01 g/mol ) that belongs to the chlorinated paraffin (CP) class. Unlike the complex industrial CP mixtures containing thousands of isomers, this compound is synthesized as a single, specific isomer with chlorine atoms precisely located at the 1, 2, 7, and 8 positions [1]. It is primarily utilized as a reference standard and model compound in environmental analytical chemistry to overcome the intractable quantification challenges posed by CP technical mixtures [2].

Why 1,2,7,8-Tetrachlorooctane Cannot Be Substituted by Mixed Chlorinated Paraffin Standards or Other Isomers


Generic substitution fails because analytical quantification of chlorinated paraffins (CPs) is fundamentally obstructed by the use of complex technical mixtures as calibrants. Technical CP mixtures contain thousands of unresolved isomers, making accurate quantification impossible and leading to severe inter-laboratory variability [1]. A constitutionally defined single congener like 1,2,7,8-Tetrachlorooctane provides a specific retention time, a distinct mass spectrum, and a known chlorine content (exactly 56.2% w/w Cl), enabling precise instrument calibration—an advantage that mixed standards or other tetrachlorooctane isomers with differing physicochemical properties cannot replicate [2].

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 1,2,7,8-Tetrachlorooctane


Boiling Point and Flash Point Differentiation vs. 1,1,1,3-Tetrachlorooctane

1,2,7,8-Tetrachlorooctane exhibits a significantly higher computed boiling point (336.7 ± 10.0 °C) compared to 1,1,1,3-Tetrachlorooctane (260.0 ± 8.0 °C) at 760 mmHg [REFS-1, REFS-2]. Similarly, its computed flash point (158.3 ± 16.4 °C) is considerably higher than that of 1,1,1,3-Tetrachlorooctane (101.6 ± 15.8 °C) [REFS-1, REFS-3]. This 76.7 °C boiling point differential and 56.7 °C flash point differential arise from the distinct chlorine substitution patterns, which influence intermolecular interactions and vapor pressure.

Environmental Chemistry Analytical Reference Standards Chlorinated Paraffins

Constitutional Definition vs. Technical CP Mixtures: Enabling Accurate Quantification

Commercial chlorinated paraffin (CP) technical mixtures are composed of thousands of unresolved isomers and homologues, leading to semi-quantitative analysis at best, with inter-laboratory relative standard deviations (RSDs) often exceeding 50% [1]. 1,2,7,8-Tetrachlorooctane, as a constitutionally defined single congener with a precisely known chlorine content (56.2% w/w Cl), enables accurate mass spectrometry calibration [2]. In contrast, technical mixtures cannot provide a defined chlorine mass fraction for each component, making them unsuitable for precise quantitative analysis [1].

Analytical Chemistry Mass Spectrometry Environmental Monitoring

Database Registration Status: Absolute Difference from 1,2,3,4-Tetrachlorooctane

1,2,7,8-Tetrachlorooctane (CAS 865306-19-0) is absent from the PubChem Compound database as of the search date, while 1,2,3,4-Tetrachlorooctane is registered with PubChem CID 20253117 [1]. This absolute difference in authoritative database coverage means that researchers relying solely on PubChem for compound identification or property retrieval will encounter a data gap for 1,2,7,8-tetrachlorooctane, potentially complicating cheminformatics workflows and literature mining efforts.

Cheminformatics Substance Registration Database Curation

Availability as a Certified Reference Standard Solution vs. Solid Technical Mixtures

1,2,7,8-Tetrachlorooctane is commercially available as a precisely formulated analytical reference standard solution at 1,000 µg/mL in isooctane (Part #: 1672.8-K-IO, Chiron AS) . This pre-formulated CRM format enables direct instrument calibration without the weighing errors and purity uncertainties associated with solid technical mixtures, which often contain unspecified and variable isomeric compositions [1]. The availability of a ready-to-use solution standard directly reduces laboratory preparation time and minimizes quantitative error propagation from gravimetric steps.

Certified Reference Materials Analytical Standards Quality Assurance

Application Scenarios: Where 1,2,7,8-Tetrachlorooctane Provides Unique Procurement Value


Environmental Monitoring: Quantification of Short-Chain Chlorinated Paraffins (SCCPs) in Water and Biota

Regulatory laboratories monitoring SCCPs under the Stockholm Convention require single-congener standards like 1,2,7,8-tetrachlorooctane to achieve the low quantification limits mandated by EU Water Framework Directive compliance monitoring. Unlike technical CP mixtures, which generate unresolved complex mixtures in chromatograms, this constitutionally defined congener provides a known retention index and a distinct mass spectrum (e.g., monitoring [M+Cl]⁻ clusters in GC-ECNI-MS), enabling accurate integration and quantification of SCCP homologues in environmental extracts [REFS-1, REFS-2].

Analytical Method Development and Inter-Laboratory Calibration Studies

Organizations such as reference material producers (e.g., JRC, NIST) and proficiency testing (PT) scheme providers utilize 1,2,7,8-tetrachlorooctane as a calibration anchor for developing harmonized CP analytical methods. Its defined structure enables inter-laboratory comparisons without the confounding factor of variable isomeric composition, allowing method developers to isolate chromatographic and mass spectrometric variables. The use of this single congener as a retention time marker and response factor calibrant has been recommended in recent analytical guidance documents to improve inter-laboratory reproducibility [REFS-1, REFS-2].

Toxicological and Environmental Fate Studies Requiring Defined Test Substances

For in vitro metabolism and biodegradation studies, the use of a single isomer like 1,2,7,8-tetrachlorooctane eliminates the uncertainty of testing a mixture of unknown composition. Researchers investigating dechlorination pathways or cytochrome P450-mediated oxidation of CPs benefit from a defined starting material, allowing the identification of transformation products without interference from other isomers. This is critical for quantitative structure-activity relationship (QSAR) modeling, where the chlorine substitution pattern directly influences degradation rates and metabolite profiles [1].

Cheminformatics and Database Curation: Supplementing Public Domain Compound Coverage

Given the absence of 1,2,7,8-tetrachlorooctane from major public databases such as PubChem Compound, specialized chemical libraries, bioinformatics platforms, and internal compound registration systems at research institutions and chemical suppliers must proactively curate this CAS entry. Procurement of this compound directly addresses a data coverage gap, ensuring that structure-searchable databases used for environmental exposomics and non-target screening workflows include this specific CP congener, thereby reducing false negatives in suspect screening lists [1].

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